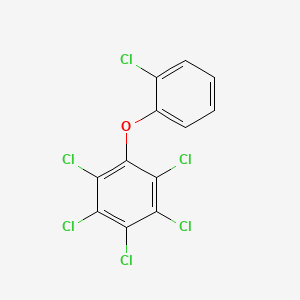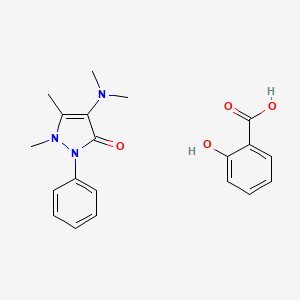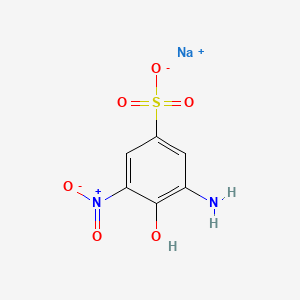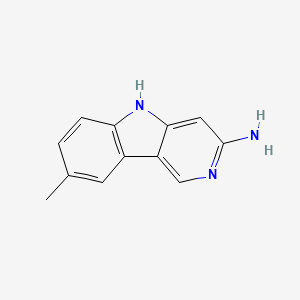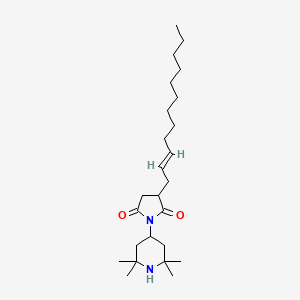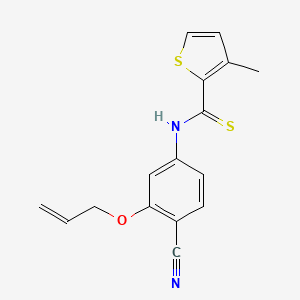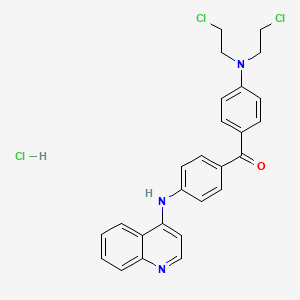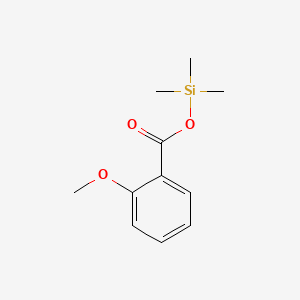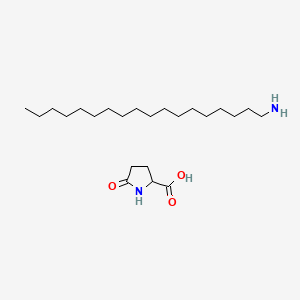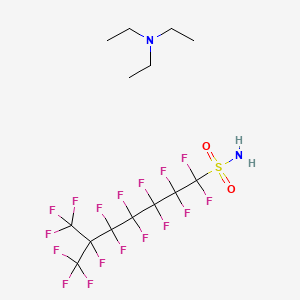![molecular formula C11H9N5 B12680427 1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene CAS No. 86662-92-2](/img/structure/B12680427.png)
1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene is a complex organic compound characterized by its unique polycyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. Its intricate structure and the presence of multiple nitrogen atoms make it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to produce the compound on a larger scale.
化学反応の分析
Types of Reactions
1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
科学的研究の応用
1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
作用機序
The mechanism of action of 1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene involves its interaction with molecular targets through various pathways. The presence of multiple nitrogen atoms allows it to form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions. These interactions can modulate biological pathways and chemical reactions, making it a versatile compound for research.
類似化合物との比較
Similar Compounds
- 1-{2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}-2-chloroethan-1-one
- Tartrate salts of 5,8,14-triazateracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene
- 8-thia-2,3,4,5,10-pentazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7(11),12,14-hexaen-9-one
Uniqueness
1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene stands out due to its specific polycyclic structure and the arrangement of nitrogen atoms. This unique configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
特性
CAS番号 |
86662-92-2 |
|---|---|
分子式 |
C11H9N5 |
分子量 |
211.22 g/mol |
IUPAC名 |
1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene |
InChI |
InChI=1S/C11H9N5/c1-2-6-10-8(4-1)13-16-14-9-5-3-7-12-11(9)15(10)16/h1-7,13-14H |
InChIキー |
KLVLQQPIDNJCIA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NN3N2C4=C(N3)C=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


